1-Chloro-2,3-dioctylbenzene
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Overview
Description
1-Chloro-2,3-dioctylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom at the first position and two octyl groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dioctylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,3-dioctylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dioctylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of the chlorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed:
Scientific Research Applications
1-Chloro-2,3-dioctylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dioctylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The octyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Chloro-2,3-dimethylbenzene: Similar structure but with methyl groups instead of octyl groups.
1-Chloro-2,3-diphenylbenzene: Features phenyl groups instead of octyl groups.
Uniqueness: 1-Chloro-2,3-dioctylbenzene is unique due to the presence of long alkyl chains (octyl groups), which impart distinct physical and chemical properties compared to compounds with shorter alkyl or aryl substituents. These properties include increased hydrophobicity and altered reactivity, making it suitable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
87969-91-3 |
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Molecular Formula |
C22H37Cl |
Molecular Weight |
337.0 g/mol |
IUPAC Name |
1-chloro-2,3-dioctylbenzene |
InChI |
InChI=1S/C22H37Cl/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19H,3-14,16,18H2,1-2H3 |
InChI Key |
OMNGGFNHTBLWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)Cl)CCCCCCCC |
Origin of Product |
United States |
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